biochanin A(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

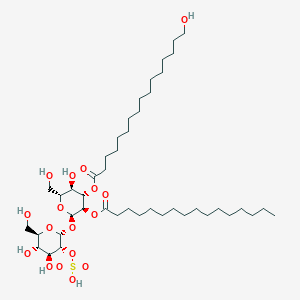

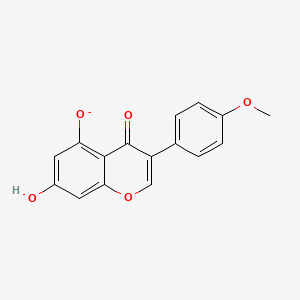

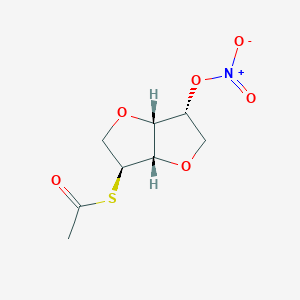

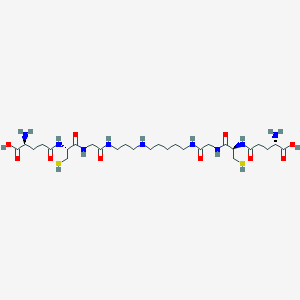

Biochanin A(1-) is conjugate base of biochanin A arising from selective deprotonation of the 7-hydroxy group; major species at pH 7.3. It is a conjugate base of a biochanin A.

Wissenschaftliche Forschungsanwendungen

1. Pharmacokinetics and Drug Interaction Potential

- Biochanin A and Drug Interactions : Biochanin A shows a paradoxical potential for drug-drug interactions. It often exhibits unexpected in vivo pharmacokinetics when co-administered with other drugs, differing from in vitro studies (Srinivas, 2015).

2. Anti-Cancer and Anti-Inflammatory Activities

- Inhibition of Cancer Cell Proliferation : Biochanin A demonstrates anti-proliferative effects on cancer cells, notably by inhibiting inducible nitric oxide synthase (iNOS) expression and blocking nuclear factor kappa beta (NF-κB) activation, which are crucial in cancer cell survival and inflammation (Kole et al., 2011).

3. Gastroprotective Effects

- Protection Against Gastric Mucosal Ulceration : In vivo studies suggest biochanin A has protective effects on the gastric wall, potentially due to its influence on cellular metabolic processes, including increased superoxide dismutase (SOD) and nitric oxide (NO) activity (Hajrezaie et al., 2015).

4. Metabolism and Biological Functions

- Comprehensive Metabolism Study : An extensive investigation into biochanin A's metabolism reveals multiple metabolites and biotransformation processes, providing insight into its pharmacological mechanism and safety profile (Yin et al., 2019).

5. Anti-Inflammatory Action in Chondrocytes

- Modulation of Inflammation in Cartilage : Biochanin A exhibits anti-inflammatory effects in rat chondrocytes by suppressing catabolic factors and inhibiting nuclear factor kappa beta (NFκB) signaling, suggesting potential applications in treating cartilage-related disorders (Oh et al., 2016).

6. Insulin Sensitivity and Hyperglycemia Control

- Efficacy in Type 2 Diabetes : Biochanin A shows significant potential in managing type 2 diabetes by improving insulin sensitivity, reducing insulin resistance, and positively affecting lipid profiles and glycohaemoglobin formation (Oza & Kulkarni, 2018).

7. Effect on Rumen Nitrogen-Metabolizing Bacteria

- Inhibition of Nitrogen-Metabolizing Bacteria in Ruminants : In vitro studies indicate that biochanin A can inhibit ruminal nitrogen-metabolizing bacteria, thereby impacting ammonia production and amino acid decomposition in the rumen (Liu et al., 2020).

8. Neuroprotective Effects

- Protection Against Cerebral Ischemia/Reperfusion Injury : Research suggests biochanin A offers neuroprotection in cerebral ischemia/reperfusion injury by modulating oxidative stress and inflammation pathways, primarily through the Nrf2 and NF-κB signaling pathways (Guo et al., 2019).

9. Aromatase Activity Inhibition

- Inhibition of Aromatase Activity and Expression : Biochanin A inhibits the enzyme aromatase, which plays a crucial role in estrogen synthesis, making it a potential agent for managing conditions like breast cancer (Wang et al., 2008).

10. Liver Injury Protection

- Protection Against Acute Liver Injury : Biochanin A demonstrates protective effects against acute liver injury by activating the Nrf2 pathway and inhibiting NLRP3 inflammasome activation, suggesting its potential in liver health management (Liu et al., 2016).

Eigenschaften

Produktname |

biochanin A(1-) |

|---|---|

Molekularformel |

C16H11O5- |

Molekulargewicht |

283.25 g/mol |

IUPAC-Name |

7-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-5-olate |

InChI |

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3/p-1 |

InChI-Schlüssel |

WUADCCWRTIWANL-UHFFFAOYSA-M |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)[O-])O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

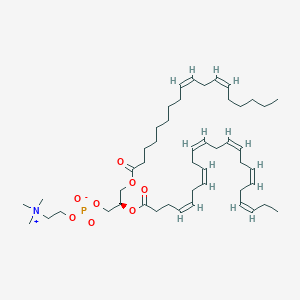

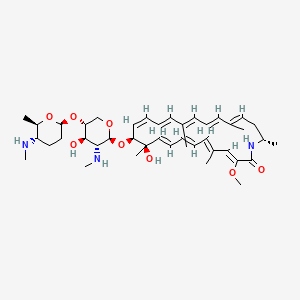

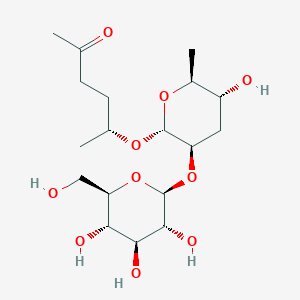

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1264199.png)